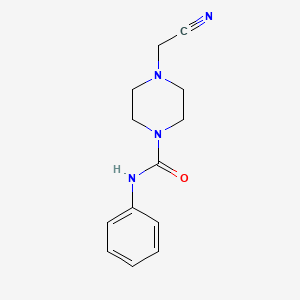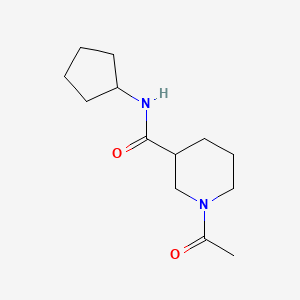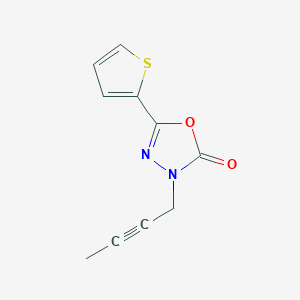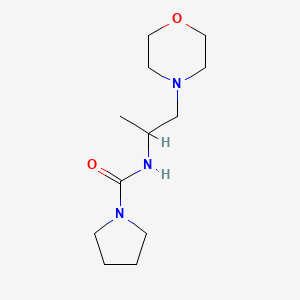
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide, also known as CPP or CPP-ACP, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. CPP-ACP is a derivative of piperazine and is synthesized through a series of chemical reactions.
Mécanisme D'action
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP works by binding to the surface of teeth and forming a protective layer that prevents the demineralization of tooth enamel. It also helps to remineralize damaged enamel by providing a source of calcium and phosphate ions. In addition, 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has been shown to inhibit the growth of bacteria that cause dental caries.
Biochemical and Physiological Effects:
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the mineral content of enamel, improve the mechanical properties of dentin, and increase the resistance of teeth to acid erosion. 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has also been shown to have anti-inflammatory and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP is its ability to remineralize damaged enamel and prevent dental caries. It is also relatively easy to synthesize and purify, making it a cost-effective candidate for the development of new dental products. However, 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has some limitations for lab experiments. It can be difficult to obtain large quantities of pure 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP, and its properties can vary depending on the synthesis method used.
Orientations Futures
There are several future directions for the study of 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP. One area of interest is the development of new dental products that incorporate 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP as an active ingredient. Another area of interest is the study of 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP for its potential therapeutic applications in the treatment of osteoporosis and cancer. Additionally, further research is needed to better understand the mechanism of action of 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP and its potential side effects.
Méthodes De Synthèse
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP is synthesized through a series of chemical reactions that involve the condensation of 4-(cyanomethyl) piperidine with N-phenylcarboxamide. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through a series of recrystallization steps to obtain pure 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP.
Applications De Recherche Scientifique
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has been extensively studied for its potential therapeutic applications in the field of dentistry. It has been shown to have significant anti-caries and remineralization properties, making it a promising candidate for the development of new dental products. 4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide-ACP has also been studied for its potential application in the treatment of osteoporosis, cancer, and other diseases.
Propriétés
IUPAC Name |
4-(cyanomethyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-6-7-16-8-10-17(11-9-16)13(18)15-12-4-2-1-3-5-12/h1-5H,7-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSCXSSXTBTQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[1-(furan-2-yl)ethyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7565325.png)
![3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B7565332.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide](/img/structure/B7565338.png)

![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7565347.png)
![1-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7565349.png)

![N-[2-(3-methylpiperidin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7565371.png)
![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7565380.png)
![3-(2-Hydroxy-3-naphthalen-1-yloxypropyl)-5-methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B7565381.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7565389.png)


![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)